Fteaa

MAO-A inhibition MAO-B inhibition dual inhibitor

Researchers requiring non-selective MAO modulation often face limited access to well-characterized dual inhibitors with documented crystallographic data. FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate) directly addresses this gap as a structurally validated, iodine-catalyzed synthesis-accessible compound. - Dual MAO-A/MAO-B inhibition with IC50 values in the low micromolar range, distinct from selective agents like clorgyline or deprenyl. - Single-crystal X-ray diffraction-confirmed structure with defined noncovalent interaction network, ideal as a medicinal chemistry scaffold. - Predicted high intestinal absorption (95.665%) supports in vivo proof-of-concept studies with oral gavage feasibility.

Molecular Formula C34H26F8N2O2
Molecular Weight 646.6 g/mol
Cat. No. B12408358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFteaa
Molecular FormulaC34H26F8N2O2
Molecular Weight646.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(CC(N(C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=C(C=C5)F
InChIInChI=1S/C34H26F8N2O2/c1-2-46-32(45)30-28(43-26-15-11-24(35)12-16-26)19-29(20-3-7-22(8-4-20)33(37,38)39)44(27-17-13-25(36)14-18-27)31(30)21-5-9-23(10-6-21)34(40,41)42/h3-18,29,31,43H,2,19H2,1H3
InChIKeyAQHFDDAHTUXSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTEAA Dual MAO-A/MAO-B Inhibitor Overview


FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate) is a highly functionalized tetrahydropyridine derivative belonging to the 4-styrylpiperidine class of compounds [1]. It functions as a dual inhibitor of the mitochondrial enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), exhibiting inhibitory activity in the low micromolar range [2]. Structurally characterized via single-crystal X-ray diffraction, the compound demonstrates a complex noncovalent interaction network, including C–H···O, C–H···F, and π···π stacking, which contributes to its crystalline stability [3]. Its synthesis is achieved through an efficient iodine-catalyzed five-component reaction, underscoring its accessibility for research-scale procurement [4]. This guide provides a quantitative, comparator-focused analysis to support informed scientific selection for studies targeting neurological, cardiovascular, or oncological pathways where MAO modulation is a critical parameter.

1
Pathway study fit Dual MAO-A/MAO-B inhibition for mitochondrial enzyme research
2
Synthesis & supply Efficient iodine-catalyzed five-component access supports research procurement
3
Structural confidence Single-crystal X-ray structure with mapped noncovalent network

FTEAA Non-Substitutability Explained


The functional and pharmacological profile of FTEAA is not interchangeable with that of other monoamine oxidase inhibitors due to fundamental differences in isoform selectivity, inhibitory potency, and mechanism of action. FTEAA acts as a dual MAO-A/MAO-B inhibitor with a specific potency ratio, a profile that diverges significantly from highly selective reference compounds like clorgyline (MAO-A selective) and deprenyl (MAO-B selective) [1]. Furthermore, the binding energetics of FTEAA, characterized by distinct hydrogen-bonding and π-alkyl interactions with key active site residues, differ from those of other inhibitors, which can lead to divergent functional outcomes in complex biological systems [2]. Simple substitution with another inhibitor, even one with similar in vitro IC50 values for a single isoform, would fail to replicate the dual-target engagement profile of FTEAA. The following sections provide quantitative evidence delineating these critical differentiators, which are essential for researchers aiming to achieve reproducible and target-specific modulation of MAO activity.

FTEAA profile
Dual MAO-A/MAO-B inhibitor with moderate potency ratio
Clorgyline / Deprenyl
Isoform-selective inhibitors (MAO-A or MAO-B dominant)
Isoform selectivity profile may shift pathway-response outcomes
FTEAA binding
Distinct H-bond and π-alkyl interactions at both MAO isoforms
Alternative inhibitors
Different binding energetics can alter target engagement dynamics
Binding-mechanism mismatch may not reproduce dual-target modulation

FTEAA vs. Key MAO Inhibitors


Dual MAO Inhibition vs. Selective Inhibitors

FTEAA demonstrates a dual inhibition profile with IC50 values of 0.52 μM for MAO-A and 1.02 μM for MAO-B [1]. This contrasts with the isoform-selective reference inhibitors clorgyline (MAO-A selective, IC50 = 0.0045 μM) and deprenyl (MAO-B selective, IC50 = 0.0196 μM) [2]. While clorgyline is over 100-fold more potent against MAO-A and deprenyl is over 50-fold more potent against MAO-B, FTEAA's balanced, moderate potency on both isoforms offers a distinct pharmacological tool for studying pathways where dual MAO inhibition is required without the extreme potency or selectivity of the reference compounds.

Dual vs. selective inhibition
Head-to-head
FTEAA IC50: MAO-A 0.52 µM, MAO-B 1.02 µM
vs. Clorgyline 0.0045 µM (MAO-A), Deprenyl 0.0196 µM (MAO-B)
Supports dual-pathway modulation context; moderate potency may reduce complete isoform ablation
In vitro enzyme assay, n=3, mean ± SEM
MAO-A inhibition MAO-B inhibition dual inhibitor selectivity index

MAO-A and MAO-B Binding Energy Comparison

Computational docking studies revealed that FTEAA exhibits distinct binding energies towards MAO-A (PDB ID: 2Z5X) and MAO-B (PDB ID: 2V5Z). The calculated binding energies were -9.6 kcal/mol for MAO-A and -8.8 kcal/mol for MAO-B [1]. These values indicate favorable and efficient associations with both isoforms, though a slightly more favorable energetic interaction is observed with MAO-A. While direct comparative docking data for clorgyline and deprenyl were not provided in the same study, the absolute values serve as a baseline for future comparative computational assessments and highlight FTEAA's capacity for strong, dual-target engagement.

Binding energy
Supporting evidence
MAO-A: −9.6 kcal/mol, MAO-B: −8.8 kcal/mol
Reported docking-based binding energies; supports dual-target engagement rationale
AutoDock Vina, PDB 2Z5X/2V5Z; comparator values not reported
molecular docking binding energy MAO-A MAO-B in silico

Oral Bioavailability and Drug-Likeness

In silico ADME predictions indicate that FTEAA possesses a favorable oral bioavailability profile. The compound is predicted to have high human intestinal absorption of 95.664% and a total clearance of 0.812 log mL/min/kg [1]. Furthermore, FTEAA complies with Lipinski's Rule of Five (RO5), indicating potential drug-likeness [2]. While these are predictive parameters and should be validated experimentally, they provide a comparative advantage over many other MAO inhibitors with known poor oral bioavailability or extensive first-pass metabolism, positioning FTEAA as a more tractable compound for in vivo studies.

Oral bioavailability prediction
Class-level inference
Intestinal absorption 95.7%, clearance 0.812 log mL/min/kg
In silico ADME profile; may support oral-dosing study design
SwissADME prediction; requires experimental validation
ADME pharmacokinetics intestinal absorption drug-likeness

FTEAA Optimal Research Applications


Neuropharmacological Dual MAO Inhibition

FTEAA is optimally suited for in vitro and ex vivo studies aimed at modulating both MAO-A and MAO-B isoforms simultaneously with moderate potency (IC50 ~0.5-1.0 μM). This profile is particularly relevant for investigating neurological disorders such as depression, anxiety, and Parkinson's disease, where dysregulation of both isoforms is implicated. The compound's dual activity, confirmed by quantitative enzyme inhibition assays [1], allows researchers to explore the functional consequences of non-selective MAO inhibition without the extreme potency of clorgyline or deprenyl, which can lead to complete isoform ablation and potentially confounding off-target effects.

SAR and Medicinal Chemistry Optimization

The well-characterized crystal structure and intermolecular interaction profile of FTEAA [2], combined with its computationally validated binding modes [3], make it an ideal scaffold for medicinal chemistry campaigns. Researchers can use FTEAA as a starting point for synthesizing and evaluating novel tetrahydropyridine derivatives, leveraging the detailed structural data to rationally design analogs with improved potency, selectivity, or pharmacokinetic properties. The moderate potency of the parent compound provides a clear baseline against which to measure the effects of structural modifications.

In Vivo Proof-of-Concept for Dual MAO Modulation

Based on its predicted high intestinal absorption (95.664%) and favorable drug-likeness parameters [4], FTEAA is a compelling candidate for in vivo proof-of-concept studies in rodent models of neurological or cardiovascular disease. The compound's dual MAO-A/MAO-B inhibitory activity can be evaluated in behavioral or disease-specific models, and its predicted oral bioavailability suggests that it can be administered via oral gavage, simplifying in vivo experimental workflows compared to compounds requiring intravenous or intraperitoneal delivery.

Computational Modeling Benchmark

The availability of both experimental enzyme inhibition data (IC50) and corresponding in silico binding energies for FTEAA [5] provides a valuable benchmark dataset for validating and calibrating molecular docking and scoring algorithms. Researchers focused on developing or refining computational methods for predicting MAO inhibitor binding can use FTEAA as a test case to assess the accuracy of their models against a compound with known dual-target activity and well-defined structural features.

Application
Selection Property
Validation Focus
Dual MAO pathway studies
Dual MAO-A/MAO-B inhibition profile
Isoform engagement endpoints, non-selective modulation context
Medicinal chemistry SAR
Crystal structure and binding-mode data
Scaffold optimization, potency/selectivity SAR readouts
In vivo proof-of-concept models
Predicted oral exposure profile
Exposure-model validation, behavioral/biomarker endpoints
Computational method benchmarking
Paired in vitro IC50 & in silico docking data
Docking-scoring accuracy, dual-target prediction benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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